molecular formula C22H24N2O4S2 B2881790 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide CAS No. 1115933-52-2

3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide

Cat. No. B2881790
CAS RN: 1115933-52-2
M. Wt: 444.56
InChI Key: QNOPMOFQNTWIAH-UHFFFAOYSA-N
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Description

3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a member of the sulfonamide class of compounds and is known for its therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide involves the inhibition of carbonic anhydrase enzymes, particularly CA IX and XII. These enzymes are involved in the regulation of pH in cancer cells, and their overexpression has been linked to tumor growth and metastasis. Inhibition of these enzymes by 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide leads to a decrease in pH, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide is its potent inhibitory activity against CA IX and XII, which makes it a potential candidate for the development of anticancer agents. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation. One limitation of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide. One direction is the development of more potent and selective inhibitors of CA IX and XII, which could lead to the development of more effective anticancer agents. Another direction is the investigation of the anti-inflammatory and analgesic properties of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide, which could lead to the development of new treatments for pain and inflammation. Additionally, the use of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide in combination with other anticancer agents could be explored as a potential strategy for improving the efficacy of cancer treatment.

Synthesis Methods

The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide involves the reaction of 3-ethoxybenzylamine and 3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxylic acid in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under anhydrous conditions. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX) and XII (CA XII), which are enzymes that are overexpressed in various types of cancer. Inhibition of these enzymes has been proposed as a strategy for the development of anticancer agents. Additionally, 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-28-18-7-5-6-17(14-18)15-23-22(25)21-20(12-13-29-21)24(3)30(26,27)19-10-8-16(2)9-11-19/h5-14H,4,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOPMOFQNTWIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide

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